4-(6-bromo-1,3-benzodioxol-5-yl)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Description
This compound, commonly referred to as G-15 (), is a selective antagonist of the G protein-coupled estrogen receptor (GPER/GPR30). Its stereospecific structure, (3aS,4R,9bR), is critical for binding to GPR30 and blocking estrogen-mediated signaling without affecting classical estrogen receptors (ERα/ERβ) . G-15 is synthesized via methods involving cyclopenta[c]quinoline scaffold modification, as described in and . Key features include:
Properties
Molecular Formula |
C20H18BrNO3 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C20H18BrNO3/c1-23-11-5-6-17-14(7-11)12-3-2-4-13(12)20(22-17)15-8-18-19(9-16(15)21)25-10-24-18/h2-3,5-9,12-13,20,22H,4,10H2,1H3 |
InChI Key |
JOKJMQHCVVMSMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
Biological Activity
4-(6-bromo-1,3-benzodioxol-5-yl)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a benzodioxole moiety and a cyclopentaquinoline framework. The presence of bromine and methoxy groups contributes to its unique pharmacological properties.
The compound has been identified as a GPR30 agonist , which is a G-protein coupled estrogen receptor involved in various cellular signaling pathways. Activation of GPR30 has been linked to several biological responses, including:
- Cell Proliferation : The compound has been shown to inhibit the proliferation of smooth muscle cells (SMCs) through mechanisms involving apoptosis and mitotic arrest independent of classical estrogen receptors .
- Cardiotoxicity Mitigation : In studies involving doxorubicin-induced cardiotoxicity, the compound demonstrated protective effects by preventing apoptosis in cardiomyocytes. This was evidenced by reduced expression of pro-apoptotic markers and improved cardiac function in treated animal models .
Biological Activity Data
A summary of the biological activities associated with this compound is presented in the following table:
Case Studies
- In Vitro Studies : Research demonstrated that treatment with the compound led to increased TUNEL-positive cells, indicating enhanced apoptosis in cancer cell lines. The study also revealed that the compound's effects were not counteracted by GPER antagonists, suggesting alternative pathways are involved .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes when compared to controls. Biodistribution studies indicated that the compound preferentially accumulated in tumor tissues, highlighting its potential as a targeted therapeutic agent .
Comparison with Similar Compounds
GPR30-Targeting Compounds
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Halogen-Substituted Derivatives
- 4CP-TQS (4-Chlorophenyl): Retains agonist activity but with altered activation/inactivation kinetics .
- 4IP-TQS (4-Iodophenyl): Similar to 4BP-TQS but exhibits slower desensitization .
- 2BP-TQS (2-Bromophenyl): Loses agonist activity, acting solely as a PAM .
Structure-Activity Relationship (SAR) Insights
Position 8 Substitution :
- Methoxy (G-15) : Antagonizes GPR30.
- Acetyl (G-1) : Activates GPR30.
- Sulfonamide (TQS analogs) : Shifts target to α7 nAChRs .
Halogen Position :
- Para-bromine (4BP-TQS) : Maximizes α7 nAChR agonist activity.
- Meta-/ortho-bromine (2BP-TQS, 3BP-TQS) : Abolishes agonist function .
Stereochemistry :
- The (3aS,4R,9bR) configuration in G-15 is essential for GPR30 antagonism; enantiomers show reduced activity .
Preparation Methods
Palladium-Catalyzed Cyclization Strategies
Route A: Double Alkyne Insertion and Dearomatization
-
Conditions :
-
Mechanism : Sequential alkyne insertion into Pd–C bonds generates spirocyclic cyclopentadiene intermediates, which undergo-sigmatropic rearrangement to form the cyclopenta[c]quinoline core.
Route B: Domino Heck-Cyclization
Acid-Mediated Cyclocondensation
Friedel-Crafts Alkenylation/Biginelli Reaction Hybrid Approach
Methoxy Group Introduction
Late-Stage O-Methylation
Early-Stage Methoxy Incorporation
-
Starting material : 4-Methoxybenzaldehyde derivatives.
-
Limitation : Requires orthogonal protection of the benzodioxole bromine.
Optimization and Industrial Scalability
Solvent and Temperature Effects
Catalytic System Advancements
-
Pd-NHC complexes : Increase turnover number (TON) to >1,000 in cyclization steps.
-
Microwave assistance : Reduces reaction time from 24 h to 2 h for Biginelli steps.
Challenges and Alternative Approaches
Regioselectivity in Bromination
Direct bromination of 1,3-benzodioxole often produces mixtures. Solutions include:
Stereochemical Control
Racemization at C3a and C9b is mitigated by:
-
Enzymatic resolution : Lipase-mediated kinetic separation.
Emerging Technologies
Continuous Flow Synthesis
Photoredox Catalysis
-
C–H functionalization : Direct methoxylation using Ru(bpy)₃²⁺/Na₂S₂O₈ system.
Analytical Characterization
Critical data for validation:
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100–110°C | ↑↑ (70–85%) |
| Cyclopentadiene Equiv. | 3.0–3.5 | Regioselectivity |
| Catalyst (InCl₃) Loading | 0.2 equiv. | ↓ Side Products |
Q. Table 2. Biological Activity of Analogous Compounds
| Derivative | MIC (µg/mL, S. aureus) | IC₅₀ (µM, HepG2) |
|---|---|---|
| 8-Methoxy, 6-Br | 4.2 | 18.5 |
| 7-Methoxy, 6-Cl | 8.7 | 42.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
